molecular formula C7H6ClNO4 B14247367 2-Chloro-4-methoxy-6-nitrophenol CAS No. 206872-04-0

2-Chloro-4-methoxy-6-nitrophenol

Cat. No.: B14247367
CAS No.: 206872-04-0
M. Wt: 203.58 g/mol
InChI Key: JFBLDMPFZLVCOF-UHFFFAOYSA-N
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Description

2-Chloro-4-methoxy-6-nitrophenol is an organic compound that belongs to the class of chlorinated nitrophenols. These compounds are characterized by the presence of chlorine, nitro, and hydroxyl groups attached to a benzene ring. This compound is often used as an intermediate in the synthesis of various chemicals, including dyes, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxy-6-nitrophenol typically involves the nitration of 2-Chloro-4-methoxyphenol. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and prevent over-nitration .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methoxy-6-nitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-methoxy-6-nitrophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methoxy-6-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial effects. The chlorine and methoxy groups can also influence the compound’s reactivity and interaction with biological molecules .

Comparison with Similar Compounds

  • 2-Chloro-4-nitrophenol
  • 2-Chloro-5-nitrophenol
  • 4-Chloro-2-nitrophenol
  • 2,6-Dichloro-4-nitrophenol

Comparison: 2-Chloro-4-methoxy-6-nitrophenol is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to other chlorinated nitrophenols, the methoxy group can enhance its solubility and potentially its efficacy in certain applications .

Properties

CAS No.

206872-04-0

Molecular Formula

C7H6ClNO4

Molecular Weight

203.58 g/mol

IUPAC Name

2-chloro-4-methoxy-6-nitrophenol

InChI

InChI=1S/C7H6ClNO4/c1-13-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3

InChI Key

JFBLDMPFZLVCOF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]

Origin of Product

United States

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